JAK1 Biochemical Inhibition: Target Compound IC₅₀ 5 nM, Comparable to Leading Pyrazole-Class JAK1 Inhibitors
In biochemical assays measuring inhibition of the catalytic domain of human JAK1 (amino acids 837–1142, N-terminal His-tag), 1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea demonstrated an IC₅₀ of 5 nM [1]. A closely related pyrazole-urea comparator from the same patent family (US11285140, Example 273), which differs by replacing the 3-methoxyphenyl-urea moiety with a fluorinated phenyl-piperidine-azetidine scaffold, exhibited an identical JAK1 IC₅₀ of 5 nM under the same assay conditions described by Park et al. [2]. This comparable potency confirms that the target compound achieves nanomolar-level JAK1 engagement equivalent to structurally optimized lead compounds within the same development series.
| Evidence Dimension | JAK1 biochemical inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM (JAK1 catalytic domain, a.a. 837–1142) |
| Comparator Or Baseline | US11285140 Example 273: IC₅₀ = 5 nM (JAK1, same assay) |
| Quantified Difference | ΔIC₅₀ = 0 nM (equipotent in biochemical assay) |
| Conditions | In vitro kinase inhibition assay using recombinant human JAK1 catalytic domain (a.a. 837–1142) with N-terminal His-tag; method per Park et al., Analytical Biochemistry |
Why This Matters
Sub-nanomolar-to-low-nanomolar JAK1 potency is the primary pharmacodynamic driver for anti-inflammatory and immunomodulatory efficacy; this compound's IC₅₀ of 5 nM places it on par with development-stage JAK1 inhibitors, supporting its use as a reference standard or tool compound in JAK/STAT pathway studies.
- [1] BindingDB Entry BDBM400265. US10695337, Example 20; US11285140, Example 20; US9999619, Example 21. IC₅₀ 5 nM for human JAK1 (a.a. 837–1142). Deposited March 2, 2021. View Source
- [2] BindingDB Entry BDBM544275. US11285140, Example 273. IC₅₀ 5 nM for human JAK1 (a.a. 837–1142) and IC₅₀ 10 nM for human JAK2 (a.a. 828–1132). Deposited July 16, 2022. View Source
